molecular formula C19H14BrNO2 B5455624 [4-bromo-2-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate

[4-bromo-2-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate

Cat. No.: B5455624
M. Wt: 368.2 g/mol
InChI Key: SKHHISLRMXCQEE-JXMROGBWSA-N
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Description

[4-bromo-2-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is an organic compound that features a bromine atom, a quinoline moiety, and an acetate group

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. Unfortunately, the mechanism of action for “4-bromo-2-[2-(2-quinolinyl)vinyl]phenyl acetate” is not provided in the sources I found .

Safety and Hazards

Information on the safety and hazards of “4-bromo-2-[2-(2-quinolinyl)vinyl]phenyl acetate” is not provided in the sources I found .

Future Directions

The future directions for research and development involving “4-bromo-2-[2-(2-quinolinyl)vinyl]phenyl acetate” are not provided in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate typically involves a multi-step process. One common method starts with the bromination of 2-quinolinecarboxaldehyde to introduce the bromine atom at the 4-position. This is followed by a Wittig reaction to form the ethenyl linkage, and finally, esterification with acetic anhydride to introduce the acetate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    4-bromoquinoline: Shares the quinoline and bromine moieties but lacks the ethenyl and acetate groups.

    2-quinolinecarboxaldehyde: Contains the quinoline moiety but lacks the bromine and acetate groups.

    4-bromo-2-quinolinyl acetate: Similar but lacks the ethenyl linkage.

Properties

IUPAC Name

[4-bromo-2-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO2/c1-13(22)23-19-11-8-16(20)12-15(19)7-10-17-9-6-14-4-2-3-5-18(14)21-17/h2-12H,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHHISLRMXCQEE-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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